

FTIR spectroscopic analysis of 1-Benzyl 3-methyl piperazine-1,3-dicarboxylate

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Compound of Interest

Compound Name: *1-Benzyl 3-methyl piperazine-1,3-dicarboxylate*

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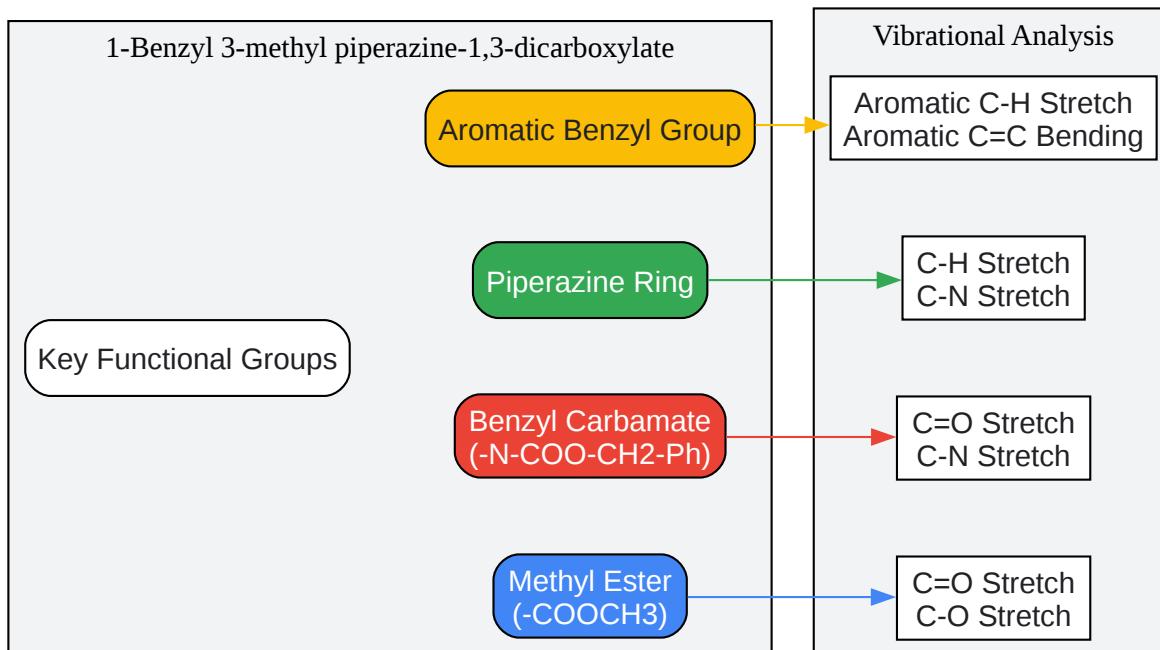
An In-depth Technical Guide to the FTIR Spectroscopic Analysis of **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**

Introduction

1-Benzyl 3-methyl piperazine-1,3-dicarboxylate is a complex organic molecule featuring a piperazine core, a structure of significant interest in medicinal chemistry and drug development due to its versatile biological activities.^[1] The precise structural elucidation and quality control of such compounds are paramount. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying the functional groups present in a molecule, thereby confirming its identity and purity.^[2] This guide provides a comprehensive overview of the FTIR analysis of **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**, intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Expected Vibrational Modes

The structure of **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate** contains several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. The primary groups include a tertiary amine within the piperazine ring, a carbamate, an ester, and an aromatic benzyl group.



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Caption: Key functional groups in **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**.

Predicted FTIR Absorption Data

Based on the functional groups present, the following table summarizes the predicted characteristic absorption bands for **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group Assignment
3100 - 3000	Medium	C-H Stretch	Aromatic (Benzyl Ring)
2980 - 2850	Medium	C-H Stretch	Aliphatic (Piperazine, -CH ₃)
~1740	Strong	C=O Stretch	Methyl Ester[3][4][5]
~1690	Strong	C=O Stretch	Benzyl Carbamate[6][7]
1600 - 1450	Medium	C=C Stretch in-ring	Aromatic (Benzyl Ring)
1470 - 1430	Medium	C-H Bend (Scissoring)	CH ₂ (Piperazine Ring)[8]
1300 - 1200	Strong	C-N Stretch	Piperazine Ring, Carbamate
1300 - 1000	Strong	C-O Stretch (Asymmetric & Symmetric)	Ester, Carbamate[3][4]
900 - 675	Strong	C-H Bend (Out-of-plane)	Aromatic (Benzyl Ring)

Note: The presence of two distinct carbonyl groups (ester and carbamate) is expected to result in two separate, strong absorption bands in the 1800-1650 cm⁻¹ region. Their precise positions can be influenced by the molecular environment.

Experimental Protocol: FTIR Analysis

A standard procedure for obtaining the FTIR spectrum of a solid sample like **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate** is detailed below. Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.[9][10]

Instrumentation

- Fourier-Transform Infrared (FTIR) Spectrometer
- Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

Procedure

- Background Spectrum Acquisition:
 - Ensure the ATR crystal surface is clean. Use a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) to wipe the crystal, then allow it to dry completely.
 - Acquire a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be subtracted from the sample spectrum.[11]
- Sample Preparation and Measurement:
 - Place a small amount of the solid **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate** powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.[11]
 - Lower the press arm to apply firm and consistent pressure on the sample, ensuring good contact between the sample and the crystal.
 - Initiate the sample scan.
- Data Acquisition Parameters:
 - Scan Range: 4000 - 400 cm⁻¹
 - Resolution: 4 cm⁻¹
 - Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio. [11]
- Post-Measurement:

- Release the pressure arm and carefully remove the sample powder from the crystal surface.
- Clean the ATR crystal thoroughly as described in step 1 to prevent cross-contamination.

Caption: Standard experimental workflow for FTIR analysis using an ATR accessory.

Interpretation of the Spectrum

- High-Frequency Region (4000 - 2500 cm^{-1}): Look for peaks between 3100-3000 cm^{-1} (aromatic C-H stretches) and 2980-2850 cm^{-1} (aliphatic C-H stretches). The absence of a broad band around 3500-3200 cm^{-1} would confirm the absence of N-H or O-H functional groups, consistent with the tertiary amine and fully substituted structure.
- Carbonyl Region (1800 - 1650 cm^{-1}): This is a critical diagnostic region. Two distinct, strong, and sharp peaks are expected. The peak around 1740 cm^{-1} corresponds to the C=O stretch of the methyl ester.^[3] The second strong peak, typically at a slightly lower wavenumber (~1690 cm^{-1}), is characteristic of the carbamate C=O stretch.^[7]
- Fingerprint Region (1600 - 600 cm^{-1}): This complex region contains a wealth of structural information.
 - Aromatic Peaks: Look for C=C in-ring stretching vibrations between 1600-1450 cm^{-1} . Strong bands between 900-675 cm^{-1} are indicative of the out-of-plane C-H bending of the monosubstituted benzene ring.
 - C-N and C-O Stretches: Strong, complex bands between 1300-1000 cm^{-1} will be present, arising from the C-N stretching of the piperazine ring and carbamate, as well as the C-O stretching of the ester and carbamate moieties.^[4] These bands are often broad and overlapping, making specific assignment difficult, but their collective presence is a strong confirmation of the structure.

Conclusion

FTIR spectroscopy serves as an indispensable tool for the structural verification of **1-Benzyl 3-methyl piperazine-1,3-dicarboxylate**. By identifying the characteristic vibrational bands of its constituent functional groups—notably the distinct ester and carbamate carbonyl stretches,

aromatic and aliphatic C-H stretches, and the complex C-N/C-O stretches in the fingerprint region—researchers can rapidly confirm the molecular identity and assess the purity of the compound. The ATR methodology provides a simple and efficient means to obtain high-quality spectra, facilitating routine analysis in research and quality control environments.

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